Product packaging for Boc-6-methyl-DL-tryptophan(Cat. No.:CAS No. 446847-83-2)

Boc-6-methyl-DL-tryptophan

Cat. No.: B1343455
CAS No.: 446847-83-2
M. Wt: 318.4 g/mol
InChI Key: URCBNXYBBPLKFU-UHFFFAOYSA-N
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Description

Tryptophan Derivatives within Chemical Biology and Organic Synthesis

Tryptophan and its derivatives are fundamental building blocks in the synthesis of a wide array of biologically active molecules and natural products. beilstein-journals.orgrsc.org In chemical biology, the unique fluorescent properties of the indole (B1671886) ring in tryptophan make it a valuable intrinsic probe for studying protein structure and dynamics. beilstein-journals.org Organic chemists have developed numerous methods for synthesizing tryptophan derivatives with diverse substitutions on the indole ring, enabling the creation of novel compounds with tailored properties. chim.it These synthetic strategies often involve the coupling of indole units with an amino acid backbone or the construction of the indole moiety on a pre-existing amino acid scaffold. chim.it

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis. nih.govpeptide.comchempep.com Its function is to temporarily block the reactivity of the alpha-amino group of an amino acid, allowing for the controlled, sequential addition of other amino acids to form a peptide chain. The Boc group is favored in certain applications, such as the synthesis of hydrophobic peptides, and is typically removed under acidic conditions. nih.govpeptide.com

Significance of Tryptophan Analogs in Modifying Biological Pathways

Tryptophan is not only a component of proteins but also a precursor to a variety of important metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govfrontiersin.org The metabolic pathways involving tryptophan are crucial for numerous physiological processes. nih.govnih.gov Tryptophan analogs, by virtue of their structural similarity to tryptophan, can interact with the enzymes and transporters involved in these pathways. semanticscholar.org This interaction can lead to the modulation of biological activity, making these analogs valuable tools for research and potential therapeutic development.

For instance, studies have shown that tryptophan analogs can be mistakenly taken up by cells, including tumor cells, and interfere with their growth and division. semanticscholar.org The introduction of substituents, such as a methyl group on the indole ring, can influence the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target proteins and its metabolic fate. acs.orgresearchgate.net Halogenated tryptophan derivatives, for example, have demonstrated trypanocidal activity by disrupting essential metabolic processes in the parasite Trypanosoma brucei. plos.org

Rationale for Research on Substituted Tryptophans and Protected Amino Acids

The synthesis and investigation of substituted tryptophans like 6-methyl-DL-tryptophan are driven by the desire to create molecules with enhanced or novel biological activities. iris-biotech.de Substitution at different positions on the indole ring can lead to compounds with altered properties. uniurb.it For example, methylation at the 5-position of tryptophan has been shown to increase the affinity of a bacterial multidrug resistance repressor protein for its drug substrates. acs.org The development of synthetic methods to introduce substituents at various positions of the tryptophan indole ring is an active area of research. uniurb.itthieme-connect.com

The use of protecting groups like Boc is essential for the incorporation of these modified amino acids into peptides. nih.govbzchemicals.com This allows for the creation of peptides and proteins containing unnatural amino acids, which can exhibit increased resistance to enzymatic degradation and possess unique structural and functional properties. beilstein-journals.org The ability to synthesize and incorporate substituted and protected amino acids like Boc-6-methyl-DL-tryptophan into larger molecules opens up a vast chemical space for the design of novel therapeutics, research tools, and biomaterials. iris-biotech.de

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C17H22N2O4
Molecular Weight 318.37 g/mol
Synonyms This compound
Appearance Solid
Chirality Racemic (DL mixture)
Protecting Group tert-Butyloxycarbonyl (Boc)
Substitution 6-methyl on the indole ring

Interactive Data Table: Research Applications of Tryptophan Analogs

Application AreaResearch FocusKey Findings
Anticancer Research Inhibition of tumor cell proliferation. semanticscholar.org1-alkyltryptophan analogs showed cytotoxicity against cancer cell lines. semanticscholar.org
Antiparasitic Drug Development Disruption of essential metabolic pathways in parasites. plos.orgHalogenated tryptophan derivatives exhibited trypanocidal activity. plos.org
Peptide and Protein Engineering Creation of peptides with enhanced stability and function. beilstein-journals.orgIncorporation of tryptophan analogs can increase resistance to enzymatic degradation. beilstein-journals.org
Neuroscience Modulation of serotonin synthesis and signaling. nih.govTryptophan depletion is used to study the role of serotonin in mood and behavior. nih.gov
Drug Discovery Development of endothelin receptor antagonists. nih.govD-tryptophan analogs with C-2 substituents showed potent antagonist activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O4 B1343455 Boc-6-methyl-DL-tryptophan CAS No. 446847-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-10-5-6-12-11(9-18-13(12)7-10)8-14(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,14,18H,8H2,1-4H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCBNXYBBPLKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Boc 6 Methyl Dl Tryptophan

Strategies for Indole (B1671886) Ring Functionalization at the 6-Position

The introduction of substituents onto the indole moiety of tryptophan is a key challenge in the synthesis of its derivatives. chim.it Direct electrophilic substitution on the indole ring typically occurs at the C2 or C5 positions. chim.it Therefore, achieving substitution at the 6-position requires specific synthetic strategies.

Regioselective Methylation Approaches

Achieving regioselective C6-alkylation of the indole ring is a significant challenge due to the higher reactivity of other positions. rsc.orgnih.gov Recent advancements have focused on developing methods that direct functionalization to the C6 position. One such approach involves the use of a removable directing group on the indole nitrogen, which can steer the reaction to the desired position. nih.gov Another strategy utilizes transition-metal catalysis, where the choice of catalyst and ligands can influence the regioselectivity of the alkylation. nih.govacs.org For instance, indium-catalyzed, solvent-enabled regioselective C6-alkylation of 2,3-disubstituted indoles has been demonstrated. nih.govacs.org Furthermore, methods involving imino exchange and phosphorus ylide addition have been developed to achieve C6-alkylation with excellent regioselectivity. rsc.org

Synthesis from Substituted Indole Precursors

An alternative and often more straightforward approach to obtaining 6-substituted tryptophans is to start with an already substituted indole precursor. chim.it This method involves synthesizing 6-methylindole (B1295342) first and then building the amino acid side chain onto it. nih.govacs.org Various methods exist for synthesizing substituted indoles, which can then be coupled with a suitable amino acid precursor to form the desired tryptophan derivative. chim.it For example, a facile route to indole-substituted (S)-tryptophans utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis starting from the corresponding indoles. rsc.org

Amino Group Protection and Deprotection in Tryptophan Synthesis

In peptide synthesis and other chemical modifications of amino acids, it is crucial to temporarily block the reactive amino group to prevent unwanted side reactions. biosynth.comnih.gov This is achieved through the use of protecting groups.

Application of tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mild acidic conditions. total-synthesis.com The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). commonorganicchemistry.com

The mechanism of Boc protection involves the nucleophilic attack of the amine on the electrophilic anhydride. total-synthesis.com The resulting carbamate (B1207046) is stable to basic hydrolysis and many nucleophiles. total-synthesis.com Deprotection is achieved by treatment with acids like trifluoroacetic acid (TFA), which causes the Boc group to break down into carbon dioxide and tert-butanol. total-synthesis.comcommonorganicchemistry.com

In the context of tryptophan, the indole nitrogen can also be protected, often with a Boc group in Fmoc-based peptide synthesis, to prevent side reactions during cleavage. peptide.com

Protecting Group PropertyDescription
Chemical Name tert-butoxycarbonyl
Abbreviation Boc
Protection Method Reaction with di-tert-butyl dicarbonate (Boc₂O) commonorganicchemistry.com
Stability Resistant to basic hydrolysis, nucleophiles, and catalytic hydrogenation total-synthesis.com
Deprotection Condition Mild acidic conditions (e.g., trifluoroacetic acid) total-synthesis.com

Orthogonal Protection Strategies in Peptide Synthesis

In the synthesis of peptides containing multiple functional groups, it is essential to use a set of protecting groups that can be removed selectively without affecting the others. biosynth.comnih.gov This concept is known as orthogonality. biosynth.comiris-biotech.de

The Boc group is a key component of one of the two main orthogonal protection schemes used in solid-phase peptide synthesis (SPPS). nih.gov The Boc/benzyl (Bn) strategy relies on the acid-lability of the Boc group for temporary Nα-protection and the use of stronger acids or hydrogenolysis for the removal of benzyl-based side-chain protecting groups. nih.gov

The other major strategy, Fmoc/tBu, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. biosynth.comnih.goviris-biotech.de In this scheme, a Boc group can be used to protect the indole nitrogen of tryptophan, providing orthogonality as it is removed during the final acid cleavage step along with other side-chain protecting groups. google.com

StrategyNα-ProtectionSide-Chain ProtectionDeprotection Conditions
Boc/Bn Boc (acid-labile)Benzyl-based (strong acid or hydrogenolysis)Nα: Mild acid; Side-chain: Strong acid/H₂ nih.gov
Fmoc/tBu Fmoc (base-labile)tert-butyl-based (acid-labile)Nα: Base; Side-chain: Acid biosynth.comiris-biotech.de

Racemic Mixture Synthesis and Considerations for Stereocontrol

The synthesis of Boc-6-methyl-DL-tryptophan results in a racemic mixture, meaning it contains equal amounts of both the D- and L-enantiomers. Many chemical syntheses of amino acids, unless specifically designed to be stereoselective, naturally produce racemic products. acs.orgfigshare.com

Several methods for the chemical synthesis of tryptophan and its derivatives, such as those involving alkylation, Michael addition, and Negishi cross-coupling, can lead to racemic products if chiral reagents or catalysts are not employed. acs.org For instance, a method for the synthesis of unprotected racemic tryptophan derivatives using gramine (B1672134) via a nickel(II) complex has been developed. acs.orgfigshare.com

While racemic mixtures are useful for certain applications, obtaining a single enantiomer (either D or L) is often necessary for biological studies and pharmaceutical applications. This requires stereocontrol during the synthesis or resolution of the racemic mixture. Enantioselective synthesis can be achieved through methods like asymmetric hydrogenation of dehydroamino acids or the use of chiral auxiliaries. chim.it For example, the synthesis of (R)-6-methyltryptophan has been accomplished via enantioselective catalytic hydrogenation. acs.org Stereocontrolled syntheses are crucial for producing enantiomerically pure compounds. nih.gov

Synthesis ApproachProduct StereochemistryKey Features
Standard Chemical Synthesis Racemic (DL)Often simpler and more direct; yields a mixture of enantiomers. acs.orgfigshare.com
Enantioselective Synthesis Enantiomerically enriched (D or L)Employs chiral catalysts, auxiliaries, or reagents to favor one enantiomer. chim.itacs.org
Racemic Resolution Separated D and L enantiomersA racemic mixture is synthesized and then separated into its constituent enantiomers.

Advanced Synthetic Routes for Tryptophan Analogs

The creation of tryptophan analogs often requires multi-step, complex procedures. However, modern synthetic chemistry has ushered in advanced methodologies that offer greater efficiency and stereoselectivity. nih.gov These methods are crucial for producing diverse non-canonical amino acids (ncAAs) that serve as valuable components in the synthesis of pharmaceuticals and agrochemicals. nih.govnih.gov Biocatalytic pathways, in particular, present a significant advantage over traditional chemical syntheses by often eliminating the need for protective groups and proceeding with high stereoselectivity. nih.gov

Transition Metal-Catalyzed Methylation Reactions

Transition metal catalysis has become a powerful tool for the C–H functionalization of indole rings, the core structure of tryptophan. acs.orgrsc.org While direct methylation of the tryptophan backbone is complex, methodologies developed for the indole scaffold are highly relevant. Palladium, rhodium, and iridium catalysts have been successfully employed for C-H activation, allowing for the introduction of various functional groups, including methyl groups, at specific positions on the indole's benzenoid ring (C4, C5, C6, and C7). acs.org

These reactions typically involve a directing group to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. For the synthesis of a 6-methyl-tryptophan derivative, a strategy would involve the C6-methylation of a suitable indole precursor, followed by its conversion to the full tryptophan structure. The development of these methods is a significant step forward, as functionalization of the benzenoid moiety of indoles has traditionally been more challenging than modifications at the C2 or C3 positions of the pyrrole (B145914) ring. rsc.orgresearchgate.net

Table 1: Overview of Transition Metal-Catalyzed C-H Functionalization Strategies for Indoles
Catalyst TypeTransformationKey FeaturesReference
Palladium (Pd)Arylation, Alkenylation, AlkylationWidely used for C2, C3, and benzenoid C-H functionalization. Often requires a directing group for regioselectivity. acs.orgbohrium.com
Rhodium (Rh)Alkenylation, AnnulationEffective for C2-alkenylation and constructing fused ring systems. researchgate.net
Iridium (Ir)BorylationEnables the introduction of boryl groups, which can be further functionalized. rsc.org
Cobalt (Co)Cross-Dehydrogenative CouplingUsed in intramolecular reactions to construct the indole ring itself from ortho-alkenylanilines. mdpi.com

Enzymatic Synthesis Approaches

Biocatalysis offers an elegant and powerful alternative for the synthesis of tryptophan analogs. nih.gov The enzyme tryptophan synthase (TrpS), particularly its β-subunit (TrpB), is exceptionally versatile in this regard. nih.gov TrpS naturally catalyzes the condensation of indole and L-serine to produce L-tryptophan. acs.org Through directed evolution and protein engineering, scientists have developed variants of TrpB that can accept a wide range of substituted indoles as substrates, including 6-methylindole. researchgate.net

These engineered enzymes catalyze the reaction between the substituted indole and serine (or serine derivatives like L-threonine) to produce the corresponding tryptophan analog with high enantiomeric purity. nih.govacs.orgmanchester.ac.uk This method is highly attractive because it operates in aqueous conditions, avoids the use of protecting groups, and is highly stereoselective, directly yielding the desired L- or D-amino acid enantiomer depending on the enzyme variant used. nih.govmanchester.ac.uk For instance, engineered TrpB from Pyrococcus furiosus has been shown to be a robust catalyst for producing various tryptophan analogs. nih.govacs.org

Table 2: Engineered Tryptophan Synthase (TrpB) Variants and Their Substrate Scope
Enzyme VariantOriginal OrganismAmino Acid SubstrateExample Indole SubstratesProductReference
PfTrpB2B9Pyrococcus furiosusL-ThreonineIndole, various substituted indoles(2S,3S)-β-Methyltryptophan analogs acs.org
StTrpS (βL166V)Salmonella entericaL-ThreonineIndole, 4-, 6-, 7-methylindole, 7-fluoroindoleβ-Methyltryptophan and derivatives researchgate.netmanchester.ac.uk
Engineered PfTrpBPyrococcus furiosusL-SerineNitroindoles, other electron-deficient indolesSubstituted Tryptophan analogs nih.gov

N1-Alkylation and Fluoroalkylation Strategies for Indole Derivatives

While the core structure of this compound involves methylation on the benzene (B151609) ring, further derivatization at the indole nitrogen (N1) is a common strategy for modulating biological activity. The stereoselective N-alkylation of indoles is challenging due to the relatively low nucleophilicity of the nitrogen atom compared to the C3 position. mdpi.com However, advanced catalytic methods have been developed to achieve this transformation with high selectivity.

Palladium-catalyzed reactions are prominent in this area. For example, the direct N1-selective allylation of indoles with allylic alcohols can be achieved using a palladium catalyst in conjunction with titanium tetraisopropoxide. rsc.org This method provides a facile route to N-allylated indoles. rsc.org Other palladium-catalyzed approaches can control regioselectivity between N1 and C3 alkylation by carefully choosing the base and reaction medium. nih.govnih.gov

Fluoroalkylation, the introduction of fluorine-containing alkyl groups, is of significant interest in medicinal chemistry as it can enhance metabolic stability and binding affinity. Methods for the fluoroalkylation of indoles have been developed using hypervalent iodine reagents or through one-pot perfluoroalkylation/defluorination reactions. researchgate.netchemistryviews.orgresearchgate.net These strategies provide access to a diverse range of N1-functionalized indole derivatives, which can be precursors to novel tryptophan analogs.

Chemical Transformations and Reactivity of Boc 6 Methyl Dl Tryptophan

Chemical Cleavage of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, prized for its stability in basic and mildly acidic conditions and its straightforward removal under moderately acidic protocols. semanticscholar.org The deprotection of Boc-6-methyl-DL-tryptophan follows these general principles, primarily relying on acidolysis to liberate the α-amino group for subsequent reactions.

The most common method for Boc cleavage involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (B109758) (DCM). peptide.com Other acidic reagents, including hydrogen chloride (HCl) in an organic solvent (e.g., dioxane) or phosphoric acid, are also effective. researchgate.netresearchgate.net The mechanism of cleavage proceeds via protonation of the Boc group, followed by its fragmentation into carbon dioxide, and a stable tert-butyl cation. peptide.com

A significant challenge during the deprotection of any tryptophan derivative is the reactivity of the indole (B1671886) nucleus toward the electrophilic tert-butyl cation generated during the reaction. peptide.compeptide.com This can lead to undesired alkylation of the indole ring, forming tert-butylated side products. The 6-methyl group on the indole ring of this compound is an electron-donating group, which can increase the nucleophilicity and reactivity of the ring, potentially heightening its susceptibility to this side reaction. To mitigate this, scavengers are typically added to the cleavage solution to trap the tert-butyl cation. peptide.com Common scavengers include thiols like dithioethane (DTE) or trialkylsilanes. peptide.com

Table 1: Common Reagents and Conditions for Boc Group Cleavage This table is generated based on established methods for Boc deprotection of amino acids.

Reagent/System Typical Conditions Scavengers/Additives Notes
Trifluoroacetic Acid (TFA) 25-50% in Dichloromethane (DCM) Anisole, Thioanisole, Dithioethane (DTE) The most common method in solid-phase peptide synthesis (SPPS). Scavengers are crucial for tryptophan-containing peptides. peptide.com
Hydrogen Chloride (HCl) 1-4 M in an organic solvent (e.g., Dioxane, Ethyl Acetate) None typically required, but recommended for sensitive substrates. Often used in solution-phase synthesis. semanticscholar.org
Lewis Acids (e.g., ZnBr₂, FeCl₃) In an inert solvent like DCM Not always necessary, depends on the Lewis acid and substrate. Offers milder conditions compared to strong protic acids. researchgate.net
Trimethylsilyl (B98337) Iodide (TMSI) In Chloroform or Acetonitrile (B52724) None required. A neutral, anhydrous method that can also cleave other functional groups like esters and ethers. semanticscholar.org

Coupling Reactions in Peptide Synthesis and Analogue Formation

Following the removal of the Boc protecting group, the newly freed α-amino group of 6-methyl-DL-tryptophan is available for nucleophilic attack on an activated carboxyl group, forming a peptide bond. This is the fundamental step in peptide synthesis. This compound serves as a building block for incorporation into peptide chains, a process that requires activation of its carboxylic acid moiety.

In standard peptide synthesis, the carboxyl group of the incoming Boc-protected amino acid (in this case, this compound) is activated to make it more susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. squarespace.com Numerous coupling reagents have been developed to facilitate this reaction efficiently and with minimal racemization. squarespace.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester, a mixed anhydride, or an acylphosphonium species.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and reduce racemization. More advanced coupling reagents include phosphonium (B103445) salts such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP, as well as aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.com

For this compound, the indole side chain is generally considered stable enough to be left unprotected during the coupling step itself. peptide.com The primary concern with tryptophan residues is modification during the acidic deprotection steps, not the neutral or slightly basic coupling conditions. peptide.comnih.gov

Table 2: Selected Coupling Reagents for Peptide Synthesis This table outlines common reagents used for forming peptide bonds with Boc-protected amino acids.

Reagent Class Example(s) Activating Species Key Features
Carbodiimides DCC, DIC O-acylisourea Cost-effective and widely used; often requires an additive (e.g., HOBt) to prevent racemization. squarespace.com
Phosphonium Salts BOP, PyBOP Acyloxyphosphonium salt High coupling efficiency but can generate carcinogenic byproducts.
Aminium/Uronium Salts HBTU, HATU Active ester (e.g., OBt ester) Very efficient and fast-acting; among the most popular reagents for modern peptide synthesis. peptide.com
Mixed Anhydrides Isobutyl chloroformate Carbonic-carboxylic anhydride A classic method, particularly useful in solution-phase synthesis. squarespace.com

Modifications of the Indole Moiety post-synthesis

The indole ring of tryptophan is a highly reactive heterocycle, susceptible to various chemical transformations, most notably oxidation and electrophilic substitution. nih.gov The presence of a methyl group at the C6 position influences this reactivity. As an electron-donating group, the 6-methyl substituent activates the benzene (B151609) portion of the indole nucleus toward electrophilic attack, while also sterically influencing the accessibility of adjacent positions. This inherent reactivity allows for the post-synthetic modification of peptides containing a 6-methyl-tryptophan residue, enabling the creation of diverse peptide analogues with altered properties.

Direct electrophilic substitution on the indole ring of tryptophan typically occurs at the C2, C4, C5, or C7 positions. chim.it The 6-methyl group would further direct incoming electrophiles, primarily to the C4, C5, and C7 positions. However, many modern techniques for post-synthetic modification rely on metal-catalyzed cross-coupling or C-H activation strategies, which offer greater regiocontrol. rsc.org

Several strategies developed for the late-stage functionalization of tryptophan residues in peptides could be applied to a 6-methyl-tryptophan containing peptide:

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has been used for the C2-alkylation of tryptophan residues within protected peptides. This method is mild and tolerates a wide range of functional groups, making it suitable for complex molecules. rsc.org

Metal-Catalyzed Cross-Coupling : If a halogenated version of 6-methyl-tryptophan (e.g., 4-bromo-6-methyl-tryptophan) were incorporated into a peptide, late-stage diversification could be achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce new aryl or alkyl groups. d-nb.info

C-H Activation/Functionalization : Direct C-H activation offers a powerful route to modify the indole ring without prior functionalization. Palladium-catalyzed C-H arylation has been used to form bonds between tryptophan and other aromatic residues within a peptide sequence. ub.edu The directing influence of the existing peptide backbone and the 6-methyl group would be critical in determining the site of modification.

The reactivity of the 6-methyl-indole system makes it a valuable target for creating peptide libraries or introducing specific probes, labels, or structural constraints into a peptide sequence after its initial assembly.

Table of Mentioned Compounds

Compound Name Abbreviation
tert-Butoxycarbonyl Boc
This compound -
Trifluoroacetic acid TFA
Dichloromethane DCM
Hydrogen chloride HCl
Dithioethane DTE
Trialkylsilanes -
N,N'-dicyclohexylcarbodiimide DCC
N,N'-diisopropylcarbodiimide DIC
1-hydroxybenzotriazole HOBt
Ethyl 2-cyano-2-(hydroxyimino)acetate Oxyma
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate BOP
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU
Isobutyl chloroformate -

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. peptide.comscispace.comchempep.com The use of amino acids with protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is fundamental to this process, preventing unwanted side reactions during the stepwise assembly of the peptide chain. peptide.comscispace.com Boc-6-methyl-DL-tryptophan serves as a specialized building block in this methodology. anaspec.com

The incorporation of non-canonical amino acids like 6-methyl-tryptophan into peptide sequences is a key strategy for developing peptides with tailored properties. researchgate.net The methyl group at the 6-position of the indole (B1671886) ring can influence the peptide's conformational stability, hydrophobicity, and resistance to enzymatic degradation. Research on other methylated tryptophan analogs, such as 5-methyl-tryptophan, has demonstrated that such modifications can significantly enhance the antimicrobial activity of peptides. nih.gov While direct studies on 6-methyl-tryptophan are less common, the principle of using methylated tryptophans to modulate peptide properties is well-established. This strategic modification allows for the fine-tuning of a peptide's biological activity and pharmacokinetic profile.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.govnih.gov The synthesis of opioid peptidomimetics, for instance, has successfully utilized unnatural amino acids to create ligands with superior potency at opioid receptors. nih.govnih.gov The incorporation of this compound into peptidomimetic scaffolds can introduce specific steric and electronic properties that influence binding affinity and selectivity for biological targets. The methyl group can establish crucial van der Waals interactions within a receptor's binding pocket, potentially leading to enhanced therapeutic efficacy.

Precursor for Complex Bioactive Molecules

This compound also serves as a valuable precursor in the synthesis of more complex and biologically active molecules, particularly in the realm of antibiotics.

Many important antibiotics are non-ribosomal peptides (NRPs), which are synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). nih.govwikipedia.orgacs.org These biosynthetic pathways are known to incorporate a wide variety of non-proteinogenic amino acids to generate structural diversity and potent biological activity. nih.govwikipedia.orgacs.org While the direct involvement of 6-methyl-tryptophan in a known natural NRP biosynthetic pathway is not extensively documented, the study of NRP biosynthesis reveals a remarkable flexibility in substrate recognition by NRPS enzymes. This suggests the potential for engineered biosynthesis to incorporate analogs like 6-methyl-tryptophan to create novel antibiotics.

The chemical synthesis of novel antibacterial agents is a critical area of research in the face of rising antibiotic resistance. Tryptophan and its derivatives have been identified as important components of many antimicrobial peptides. nih.gov Studies have shown that modifying the tryptophan residue can lead to enhanced antibacterial efficacy. For example, the substitution of standard tryptophan with modified versions, including fluorinated and methylated analogs, in a nodule-specific cysteine-rich (NCR) peptide has been shown to significantly boost its antimicrobial activity against a range of pathogenic bacteria. nih.gov This highlights the potential of using this compound as a building block for the synthesis of new, high-efficiency antibacterial peptides.

The following table summarizes the minimum inhibitory concentrations (MICs) of a modified peptide (NCR169C17–38C12,17/S) and its analogs containing modified tryptophans against various bacteria.

Peptide AnalogE. faecalis (MIC, µM)S. aureus (MIC, µM)K. pneumoniae (MIC, µM)A. baumannii (MIC, µM)P. aeruginosa (MIC, µM)E. coli (MIC, µM)
NCR169C17–38C12,17/S (unmodified Trp)161616323232
with 5-methyl-tryptophan1688323232
with 5-fluoro-tryptophan (L)888161616
with 6-fluoro-tryptophan888161616

Data adapted from a study on modified tryptophan derivatives in an antimicrobial peptide. nih.gov

Design of Tryptophan Analogues for Biochemical Probes

Tryptophan's intrinsic fluorescence makes it a natural probe for studying protein structure and dynamics. acs.org However, to overcome limitations such as spectral overlap in proteins with multiple tryptophans, synthetic tryptophan analogues with altered photophysical properties are designed and incorporated as biochemical probes. acs.org While specific research detailing the use of this compound as a fluorescent probe is not prominent, the synthesis of other modified tryptophan analogs for this purpose is well-documented. For example, tryptophan derivatives with red-shifted fluorescence and large Stokes shifts have been developed to serve as more effective optical probes in protein conformational studies. acs.org The principles guiding the design of these probes could be applied to 6-methyl-tryptophan to develop new tools for chemical biology research.

Development of Enzyme Substrate Analogues

This compound serves as a valuable precursor in the synthesis of enzyme substrate analogues for studying the enzymes involved in tryptophan metabolism. The introduction of a methyl group at the 6-position of the indole ring creates a molecule with altered steric and electronic properties compared to native tryptophan. This modification can provide insights into the active site topology and catalytic mechanisms of key enzymes in tryptophan metabolic pathways, such as the kynurenine (B1673888) and serotonin (B10506) pathways.

The core structure, 6-methyl-tryptophan (once the Boc protecting group is removed), can act as a competitive inhibitor or a substrate for these enzymes, allowing researchers to probe enzyme specificity and kinetics. For instance, tryptophan 2,3-dioxygenase (TDO), the first and rate-limiting enzyme of the kynurenine pathway, is known to be highly specific for L-tryptophan and its derivatives. pnas.org Studies have shown that substitutions at the 6-position of the indole ring, such as with a fluorine atom, are tolerated by TDO, with 6-fluoro-tryptophan acting as a substrate. pnas.orgpnas.org This suggests that 6-methyl-tryptophan would also be recognized by the active site of TDO.

Similarly, tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin, can be a target for 6-substituted tryptophan analogues. 6-Fluorotryptophan has been identified as a competitive inhibitor of TPH. medchemexpress.com This indicates that the enzyme's active site can accommodate substrates with modifications at this position. Therefore, 6-methyl-tryptophan can be utilized to investigate the structure-activity relationships of TPH inhibitors and substrates.

The enzymatic processing of 6-methylated tryptophan derivatives has been demonstrated. For example, tryptophan synthase from Salmonella enterica can be used for the enzymatic synthesis of 4-hydroxy-6-methyl-L-tryptophan. researchgate.net This highlights the potential for enzymes to recognize and process tryptophan analogues with methylation at the 6-position.

The use of this compound as a starting material allows for the controlled synthesis of these analogues. The Boc (tert-butyloxycarbonyl) group protects the amine functionality, enabling selective modifications to other parts of the molecule. Subsequent deprotection yields the desired 6-methyl-tryptophan analogue for use in enzymatic assays.

Below is a table summarizing the key enzymes in tryptophan metabolism and the potential interactions with 6-methyl-tryptophan, inferred from studies on related analogues.

EnzymeMetabolic PathwayInteraction with 6-Substituted AnaloguesPotential Role of 6-Methyl-tryptophan
Tryptophan 2,3-dioxygenase (TDO)Kynurenine Pathway6-fluoro-tryptophan acts as a substrate. pnas.orgpnas.orgPotential substrate to study enzyme kinetics and mechanism.
Indoleamine 2,3-dioxygenase (IDO)Kynurenine PathwayAccepts a broader range of indole-containing molecules than TDO. nih.govPotential substrate or inhibitor for investigating immunomodulatory roles.
Tryptophan Hydroxylase (TPH)Serotonin Pathway6-fluorotryptophan acts as a competitive inhibitor. medchemexpress.comPotential competitive inhibitor for studying serotonin synthesis regulation.
Tryptophan SynthaseTryptophan BiosynthesisCan synthesize 4-hydroxy-6-methyl-L-tryptophan. researchgate.netDemonstrates enzymatic tolerance to 6-methylation.

Radiotracer Development for Metabolic Pathway Visualization

The development of radiolabeled tryptophan analogues for positron emission tomography (PET) imaging is a significant area of research for visualizing and quantifying tryptophan metabolism in vivo. This compound is a key precursor for the synthesis of such radiotracers. PET imaging allows for the non-invasive assessment of metabolic pathways, which can be altered in various pathological conditions, including cancer and neurological disorders.

The strategy involves labeling the 6-methyl-tryptophan molecule with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). The longer half-life of ¹⁸F (approximately 110 minutes) compared to ¹¹C (about 20 minutes) makes it a more practical choice for many clinical applications. The Boc protecting group on this compound is crucial during the multi-step synthesis and radiolabeling process, preventing unwanted side reactions.

Research into radiolabeled tryptophan derivatives has shown promise for imaging the kynurenine pathway, which is often upregulated in cancer as an immune escape mechanism. While direct radiolabeling of this compound is not extensively documented, the development of structurally similar tracers provides a strong rationale for its use. For example, ¹⁸F-labeled analogues of tryptophan, such as those with fluorine substitutions on the indole ring, have been synthesized and evaluated for their potential in PET imaging.

The rationale for developing a radiotracer based on 6-methyl-tryptophan is supported by the fact that key enzymes in the tryptophan metabolic pathways can process molecules with substitutions at the 6-position. As mentioned previously, TDO can metabolize 6-fluoro-tryptophan. pnas.orgpnas.org This enzymatic activity is a prerequisite for a radiotracer designed to monitor metabolic flux through the kynurenine pathway.

The synthesis of a potential ¹⁸F-labeled 6-methyl-tryptophan radiotracer would likely involve the introduction of the radionuclide in the final steps of the synthesis, followed by the removal of the Boc protecting group. The resulting radiotracer could then be used in preclinical and potentially clinical PET studies to visualize tryptophan uptake and metabolism in tumors and other tissues.

The table below outlines the key properties and potential applications of a hypothetical ¹⁸F-labeled 6-methyl-tryptophan radiotracer.

PropertyDescriptionRationale/Supporting Evidence
Radionuclide Fluorine-18 (¹⁸F)Favorable half-life (109.7 min) for synthesis and imaging.
Precursor This compoundBoc group protects the amine during synthesis and radiolabeling.
Biological Target Tryptophan metabolic pathways (e.g., Kynurenine pathway)Enzymes like TDO are known to process 6-substituted tryptophan analogues. pnas.orgpnas.org
Imaging Modality Positron Emission Tomography (PET)Allows for non-invasive, quantitative visualization of metabolic processes in vivo.
Potential Applications Oncology (tumor imaging, monitoring immunotherapy), Neurology (studying neuroinflammation)Upregulation of the kynurenine pathway is implicated in these diseases.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is instrumental in determining the molecular structure of Boc-6-methyl-DL-tryptophan by analyzing the interaction of the molecule with electromagnetic radiation.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For a molecule like this compound, with a molecular formula of C₁₇H₂₂N₂O₄, the expected molecular weight is approximately 318.37 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like protected amino acids. In ESI-MS, this compound would typically be analyzed in positive ion mode, where it would be expected to form a protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton. Tandem MS (MS/MS) experiments can be performed on this precursor ion to induce fragmentation, yielding structural information. researchgate.netnih.gov The fragmentation pattern would likely involve the loss of the Boc group (100 amu) or parts of it (e.g., loss of tert-butyl group, 57 amu), and cleavage of the amino acid side chain. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of amino acids and their derivatives, a chemical derivatization step is typically required before GC-MS analysis. sigmaaldrich.com For this compound, silylation is a common method, where active hydrogens are replaced with trimethylsilyl (B98337) (TMS) groups to increase volatility. sigmaaldrich.comnih.gov The resulting mass spectrum would show characteristic fragments. For the related compound 6-Methyl-DL-tryptophan, GC-MS analysis has identified major fragmentation peaks at m/z 144 and 145. nih.gov

Table 1: Expected Key Ions in Mass Spectrometry of this compound
TechniqueIon TypeExpected m/zDescription
ESI-MS[M+H]⁺~319.16Protonated molecular ion
ESI-MS/MS[M+H-56]⁺~263.14Fragment from loss of isobutylene (B52900) from Boc group
ESI-MS/MS[M+H-100]⁺~219.11Fragment from loss of the entire Boc group (C₅H₈O₂)
GC-MS (of unprotected 6-methyl-DL-tryptophan)Fragment Ion144Major fragment, likely the methylated indole (B1671886) methylene (B1212753) cation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy reveals the number and types of protons in the molecule. The spectrum of this compound would exhibit several characteristic signals. A prominent singlet at approximately 1.4 ppm would correspond to the nine equivalent protons of the tert-butyl group of the Boc protector. The protons of the amino acid backbone (α-CH and β-CH₂) would appear as multiplets in the aliphatic region. The protons on the indole ring would resonate in the aromatic region (typically 6.8-7.5 ppm), with their specific chemical shifts and coupling patterns being influenced by the position of the methyl group at C6. A singlet corresponding to the three protons of the methyl group would also be present in the aromatic region, likely around 2.4 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum would show distinct signals for each carbon atom in a unique chemical environment. Key resonances would include the carbonyl carbons of the Boc group and the carboxylic acid (typically 155-175 ppm), the aromatic carbons of the indole ring (110-140 ppm), the quaternary carbon of the Boc group (~80 ppm), and the aliphatic carbons of the amino acid backbone and the methyl groups. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Assignment¹H NMR (ppm)¹³C NMR (ppm)
Boc -C(CH₃)₃~1.4 (s, 9H)~28 (q)
Boc -C (CH₃)₃-~80 (s)
Boc -C=O-~155 (s)
Indole -CH₃~2.4 (s, 3H)~21 (q)
α-CHMultiplet~55 (d)
β-CH₂Multiplet~28 (t)
-COOH-~175 (s)
Indole Aromatic CH6.8 - 7.5 (m)110 - 125 (d)
Indole Quaternary C-125 - 140 (s)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The N-H stretching vibration of the indole ring and the carbamate (B1207046) would appear around 3300-3400 cm⁻¹. Strong absorptions corresponding to C=O stretching would be observed around 1700-1720 cm⁻¹ for the carboxylic acid and 1680-1700 cm⁻¹ for the urethane (B1682113) carbonyl of the Boc group. researchgate.net Aliphatic and aromatic C-H stretching vibrations would be seen just below and above 3000 cm⁻¹, respectively.

Table 3: Characteristic IR Absorption Bands for this compound
Frequency Range (cm⁻¹)VibrationFunctional Group
3300-3400N-H StretchIndole & Boc-carbamate
2500-3300O-H Stretch (broad)Carboxylic Acid
2850-3100C-H StretchAromatic & Aliphatic
1700-1720C=O StretchCarboxylic Acid
1680-1700C=O StretchBoc-carbamate

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is vital for isolating this compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. nih.gov For amino acid derivatives like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. nih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., octadecylsilane (B103800) or C18), and the mobile phase is polar.

A typical RP-HPLC method for analyzing this compound would involve a C18 column and a gradient elution mobile phase, commonly a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution. Detection is usually accomplished with a UV-Vis detector set to a wavelength where the indole chromophore has strong absorbance, typically around 280 nm. The retention time of the compound under specific conditions is a key identifier, while the area under the peak is proportional to its concentration, allowing for quantification. The use of 6-methyltryptophan as an internal standard in some HPLC methods underscores the suitability of this technique for analyzing such compounds. nih.gov The purity of related tryptophan derivatives is routinely assessed by HPLC. sigmaaldrich.com

Table 4: Typical RP-HPLC Parameters for this compound Analysis
ParameterTypical Condition
Stationary PhaseC18 (Octadecylsilane)
Mobile PhaseGradient of Acetonitrile/Water with 0.1% TFA
DetectionUV at 280 nm
QuantificationPeak area integration against a standard curve

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures and assessing purity. nih.gov It is frequently used to monitor the progress of chemical reactions and for preliminary purity checks. For this compound, the stationary phase is typically a thin layer of silica (B1680970) gel on a solid backing. scispace.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase (eluent), often a mixture of nonpolar and polar organic solvents.

As the mobile phase ascends the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate. After development, the separated spots are visualized. Since tryptophan derivatives are often UV-active due to the indole ring, they can be visualized under a UV lamp. Alternatively, a staining reagent like ninhydrin (B49086) can be used, which reacts with the free amino group (if deprotected) to produce a colored spot. scispace.com The purity of 6-Methyl-DL-tryptophan is often specified by TLC analysis. sigmaaldrich.com The position of the spot is characterized by its retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Table 5: Typical TLC Parameters for this compound Analysis
ParameterTypical Condition
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseMixture of a nonpolar (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol)
VisualizationUV light (254 nm) or chemical stain (e.g., ninhydrin after deprotection)
IdentificationCalculation of Retention Factor (Rƒ) value

Quantitative Biochemical Assays

Quantitative biochemical assays are essential tools in biochemical research for determining the concentration of a specific molecule or the rate of an enzymatic reaction. These assays are designed to be highly specific and sensitive, allowing for the precise measurement of biological activity. In the context of "this compound," such assays could be theoretically employed to investigate its interaction with enzymes, either as a substrate, an inhibitor, or an allosteric modulator. The design of a quantitative assay for this compound would depend on the specific research question and the enzyme being studied. Spectrophotometric methods, which measure the absorption of light by a sample, are a common and accessible approach for quantitative biochemical assays.

Monitoring Enzyme Activity via Absorbance

A well-established method for monitoring enzyme activity is to measure the change in absorbance of a solution over time. This change can be due to the consumption of a substrate that absorbs light at a particular wavelength or the formation of a product with a distinct absorbance spectrum. For a hypothetical enzymatic reaction involving this compound, a continuous spectrophotometric assay could be developed if there is a detectable change in absorbance upon its enzymatic modification.

For instance, if an enzyme were to catalyze the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound, the resulting 6-methyl-DL-tryptophan would have a different ultraviolet (UV) absorbance profile. The indole ring of the tryptophan moiety is the primary chromophore, and alterations to the molecule, even at the amino group, could subtly shift the absorbance spectrum. By monitoring the absorbance at a wavelength where the difference between the substrate and product is maximal, the rate of the reaction can be determined.

Alternatively, if this compound were to act as a substrate for an enzyme like indoleamine 2,3-dioxygenase (IDO), which catalyzes the oxidative cleavage of the indole ring, a significant change in the UV-Vis spectrum would be expected. The product of such a reaction would no longer possess the characteristic indole absorbance, allowing for a direct measurement of substrate consumption. nih.gov

A hypothetical research scenario could involve investigating the inhibitory potential of this compound on a known tryptophan-metabolizing enzyme. In this case, the assay would monitor the consumption of the natural substrate in the presence and absence of this compound. A decrease in the rate of product formation or substrate consumption would indicate inhibition.

To illustrate the principles of such an assay, consider a hypothetical enzyme, "Boc-tryptophanase," that removes the Boc group from this compound. The progress of the reaction could be monitored by observing the increase in absorbance at a specific wavelength that corresponds to the formation of 6-methyl-DL-tryptophan. The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time curve. By varying the concentration of this compound, the kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), could be determined.

Below are interactive data tables representing hypothetical research findings from such an experiment.

Table 1: Hypothetical Absorbance Readings for an Enzymatic Assay with this compound

This table shows the change in absorbance at a specific wavelength over time for different initial concentrations of this compound in the presence of a hypothetical enzyme.

Time (seconds)Absorbance at [10 µM]Absorbance at [25 µM]Absorbance at [50 µM]Absorbance at [100 µM]Absorbance at [200 µM]
00.0500.0500.0500.0500.050
300.0650.0850.1100.1500.200
600.0800.1200.1700.2500.350
900.0950.1550.2300.3500.500
1200.1100.1900.2900.4500.650
1500.1250.2250.3500.5500.800

Table 2: Calculated Initial Reaction Rates from Hypothetical Absorbance Data

This table presents the initial reaction rates calculated from the linear portion of the data in Table 1. The rates are expressed as the change in absorbance per minute (ΔAbs/min).

Substrate Concentration (µM)Initial Reaction Rate (ΔAbs/min)
100.015
250.035
500.060
1000.100
2000.150

These hypothetical data demonstrate how absorbance measurements can be used to quantify enzyme activity with respect to this compound concentration. Such detailed research findings would be crucial for characterizing the biochemical properties of this compound and its interactions with enzymes.

Future Directions and Emerging Research Avenues

Development of Novel Tryptophan Analogues with Enhanced Specificity

The development of novel tryptophan analogues with enhanced specificity is a primary focus of current research. Tryptophan derivatives are crucial precursors for the synthesis of complex molecules with a wide range of biological activities. nih.gov As building blocks in medicinal chemistry and probes in chemical biology, there is a continuous demand for analogues with tailored properties. nih.govresearchgate.net

Researchers are exploring modifications to the indole (B1671886) ring of tryptophan, such as the methyl group at the 6-position in Boc-6-methyl-DL-tryptophan, to modulate the electronic and steric properties of the molecule. This can lead to enhanced binding affinity and specificity for biological targets. Future work will likely involve the synthesis of a broader array of substituted tryptophans, including those with halogenations or other functional groups, to create a diverse library of compounds for screening. nih.gov The goal is to develop analogues that can act as highly specific inhibitors or modulators of enzymes and receptors, moving beyond the general bioactivity of the parent compounds. nih.gov

Table 1: Research Focus in the Development of Tryptophan Analogues

Research AreaObjectivePotential Impact on this compound
Indole Ring Modification To alter steric and electronic properties for enhanced target specificity.Synthesis of derivatives with additional functional groups on the indole ring for improved bioactivity.
Stereoisomer Synthesis To isolate and study the biological activity of individual enantiomers.Development of methods for the stereoselective synthesis of L- and D-6-methyl-tryptophan.
Biophysical Probes To create fluorescent or otherwise labeled analogues for studying protein structure and dynamics.Incorporation of reporter groups into the 6-methyl-tryptophan scaffold for use in biophysical studies.

Interdisciplinary Approaches in Synthetic Biology and Enzymology

Interdisciplinary approaches that combine synthetic biology and enzymology are revolutionizing the production of tryptophan analogues. nih.gov Chemical synthesis of these compounds can be lengthy and complex, often requiring protecting groups and resulting in racemic mixtures. nih.gov Biocatalysis, using enzymes like tryptophan synthase (TrpS), offers a more efficient and environmentally friendly alternative, producing enantiopure products in fewer steps. nih.govnih.gov

A significant area of research is the directed evolution of enzymes to enhance their substrate scope and catalytic efficiency. acs.org For instance, variants of the tryptophan synthase β-subunit (TrpB) from organisms like Pyrococcus furiosus have been engineered to accept a wider range of indole analogues as substrates. nih.govthieme-connect.com This approach could be applied to develop enzymes that can efficiently synthesize 6-methyl-tryptophan and other derivatives. nih.gov Synthetic biology platforms can further optimize these processes by engineering microbial hosts to overproduce the necessary enzymes and precursors, creating cellular factories for the production of novel tryptophan analogues. mdpi.com

Future research will likely focus on:

Enzyme Engineering: Creating mutant enzymes with improved activity towards bulky or electronically diverse indole substrates. thieme-connect.com

Metabolic Engineering: Designing microbial strains that can produce specific tryptophan derivatives from simple carbon sources. nih.gov

Cell-Free Systems: Utilizing cell-free protein synthesis and metabolic systems to produce high-purity tryptophan analogues without the complexities of cellular regulation. mdpi.com

Advancements in Stereoselective Synthesis of Tryptophan Derivatives

The stereochemistry of amino acids is crucial for their biological function. While this compound is a racemic mixture, there is a significant research drive towards the development of methods for the stereoselective synthesis of tryptophan derivatives. nih.gov Enantiomerically pure L- and D-tryptophan analogues often exhibit distinct biological activities, and their availability is critical for pharmaceutical development and for use as chiral building blocks. acs.org

Recent advancements in this area include the development of tandem catalytic reactions, such as the Friedel–Crafts conjugate addition followed by an asymmetric protonation, to produce tryptophan derivatives with high enantioselectivity. acs.orgnih.gov These methods offer a convergent approach to synthesizing a wide range of unnatural tryptophan derivatives. nih.gov

Enzymatic methods also play a key role in stereoselective synthesis. Besides the direct synthesis of L-tryptophan analogues using engineered tryptophan synthases, other enzymatic approaches, such as the optical resolution of racemic mixtures using D-aminoacylases, are being employed to produce D-amino acids. researchgate.net The integration of biocatalysis with traditional organic synthesis provides a powerful toolkit for accessing both enantiomers of complex tryptophan analogues. nih.gov

Computational Modeling for Predicting Biochemical Interactions

Computational modeling is becoming an indispensable tool for accelerating the discovery and design of novel tryptophan analogues. acs.org Molecular dynamics (MD) simulations and molecular mechanics methods can be used to predict the binding modes and affinities of tryptophan derivatives with their biological targets, such as enzymes or receptors. nih.gov This allows researchers to understand the molecular basis for the activity of existing compounds and to rationally design new analogues with improved properties.

For example, computational studies can help to elucidate how the methyl group in 6-methyl-tryptophan influences its interaction with a binding pocket compared to unsubstituted tryptophan. This information can guide the synthesis of new derivatives with optimized interactions. Furthermore, machine learning models are being developed to predict the biological activity and metabolic fate of novel compounds based on their chemical structure, which can help to prioritize synthetic targets. nih.gov

Key areas where computational modeling will contribute include:

Structure-Based Drug Design: Predicting the binding of tryptophan analogues to protein targets to design potent and selective inhibitors.

Enzyme Redesign: Modeling enzyme active sites to guide protein engineering efforts for the synthesis of novel tryptophan derivatives.

Predictive Toxicology: Using computational models to assess the potential toxicity of new analogues early in the development process.

The synergy between these emerging research avenues promises to significantly expand the utility of this compound and other novel tryptophan analogues in both basic research and therapeutic applications.

Q & A

Q. How can researchers design experiments to investigate the metabolic stability of this compound in cell cultures?

  • Conduct LC-MS/MS-based metabolic profiling in hepatocyte or microsome incubations. Track the depletion of the parent compound and formation of metabolites (e.g., demethylated or deprotected products). Use isotopically labeled analogs (e.g., 13C-methyl) to distinguish between enzymatic and non-enzymatic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.